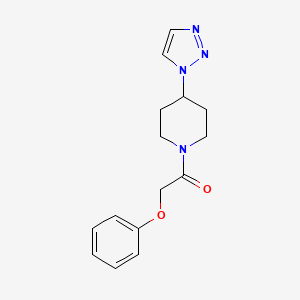

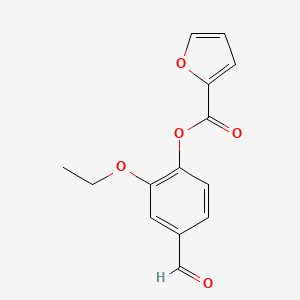

![molecular formula C14H13BrClNO B2364866 1-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one CAS No. 757192-83-9](/img/structure/B2364866.png)

1-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one, also known as BRD-K85721065, is a chemical compound that has gained significant attention in the scientific community for its potential applications in drug discovery and development. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Arrhythmia Treatment

BH has been extensively investigated for its potential as an anti-arrhythmia agent. Arrhythmias are abnormal heart rhythms that can lead to serious health complications. BH’s pharmacokinetic characterization and metabolite identification have been studied both in vitro and in vivo . Its effectiveness in managing arrhythmias makes it a promising candidate for further research.

Pharmacokinetics

A validated UHPLC-MS/MS method was used to quantify BH in rat plasma, revealing a linear range of 1–1000 ng/mL. After oral administration, BH reached its maximum concentration (Cmax) within approximately 1 hour . Such pharmacokinetic data guide dosing schedules and inform clinical trials.

Synthesis Routes for Natural Products

BH serves as an accessible starting material for synthesizing related compounds. Researchers have developed efficient synthesis routes, allowing for the exploration of novel derivatives with potential therapeutic applications . These derivatives could expand the scope of BH’s pharmacological effects.

β-Ketoenol Inhibitors

The β-ketoenol functionality has gained attention as a promising class of inhibitors. BH, with its β-ketoenol group, represents a new generation of potential inhibitors. Structural studies and computational analyses provide insights into its biological activity . Investigating BH’s inhibitory properties may yield valuable therapeutic leads.

properties

IUPAC Name |

1-[1-(3-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-chloroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO/c1-9-6-13(14(18)8-16)10(2)17(9)12-5-3-4-11(15)7-12/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZKRJMMLOKWAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=CC=C2)Br)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

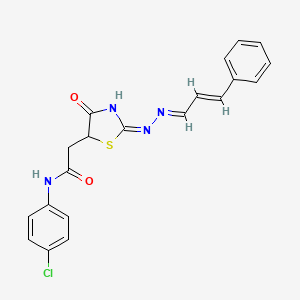

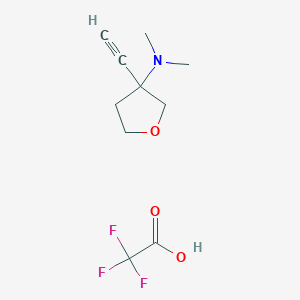

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2364785.png)

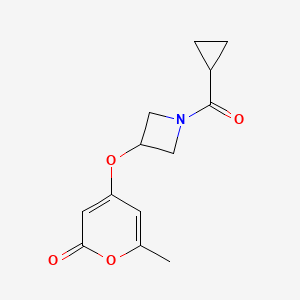

![N-(4-chlorobenzo[d]thiazol-7-yl)-2-fluorobenzamide](/img/structure/B2364796.png)

methanone](/img/structure/B2364797.png)

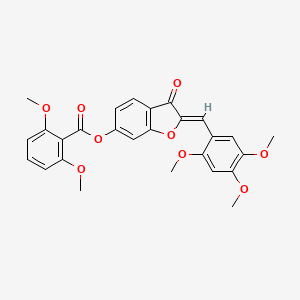

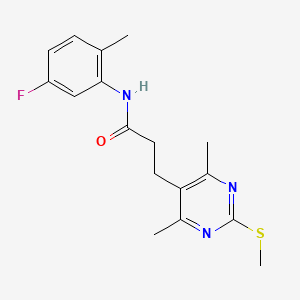

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2364800.png)

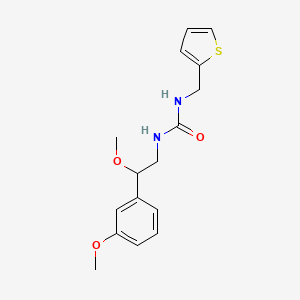

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-(phenylsulfanylmethyl)furan-2-carboxamide](/img/structure/B2364801.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2364803.png)